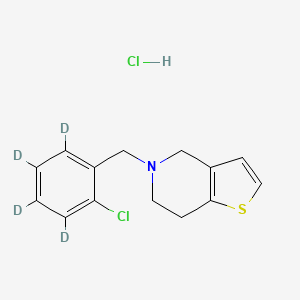

Ticlopidine-d4 (hydrochloride)

Description

The Role of Stable Isotopes in Advanced Research Methodologies

Stable isotopes are non-radioactive forms of elements that contain an extra neutron, distinguishing them from their more common counterparts. bcm.edu This difference in mass, while not altering the fundamental chemical properties of the molecule, allows them to be used as tracers in a multitude of research applications. scitechnol.combcm.eduwikipedia.org Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. scitechnol.combcm.edu Their unique mass signature enables scientists to track the metabolic fate of drugs, elucidate complex biochemical pathways, and improve the accuracy of analytical measurements. scitechnol.comrug.nlfrontiersin.org

Rationale and Principles of Deuteration in Pharmaceutical and Chemical Biology

Deuteration, the process of selectively replacing hydrogen atoms with deuterium (B1214612), is a powerful strategy in drug discovery and development. nih.govjuniperpublishers.com This seemingly minor structural modification can have profound effects on a molecule's properties, primarily due to the mass difference between hydrogen and deuterium. humanjournals.comwikipedia.org

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). humanjournals.comtandfonline.com This increased bond strength leads to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. tandfonline.comresearchgate.netacs.org This effect is particularly significant when the cleavage of this bond is the rate-limiting step in a reaction. tandfonline.com By studying the DKIE, researchers can gain valuable insights into the mechanisms of chemical reactions, including those involved in drug metabolism. wikipedia.orgresearchgate.net

One of the most significant applications of deuteration is in enhancing the metabolic stability of drugs. nih.govjuniperpublishers.com Many drugs are broken down in the body by enzymes, often through reactions that involve the cleavage of C-H bonds. juniperpublishers.comtandfonline.com By replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced, leading to a longer drug half-life and increased systemic exposure. wikipedia.org This can potentially lead to improved efficacy and a more favorable dosing regimen. acs.org

Furthermore, deuterated compounds are invaluable tools for elucidating metabolic pathways. scitechnol.com By tracking the fate of the deuterium-labeled drug, researchers can identify the various metabolites that are formed and understand the complex network of reactions involved in the drug's breakdown. scitechnol.com For instance, Ticlopidine (B1205844) is extensively metabolized in the liver by cytochrome P450 enzymes. drugbank.comsmpdb.canih.gov Using a deuterated version like Ticlopidine-d4 can help in precisely tracking these metabolic transformations.

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. caymanchem.comlabscoop.comclearsynth.com An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of the analyte of interest. scioninstruments.com Because a deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis. scioninstruments.com This co-elution allows for the correction of variations in sample injection, ionization efficiency, and matrix effects, thereby significantly improving the precision and accuracy of quantitative measurements. clearsynth.compubcompare.aiscispace.com Ticlopidine-d4 (hydrochloride) is specifically designed for this purpose, serving as a reliable internal standard for the accurate quantification of Ticlopidine in biological samples. caymanchem.comveeprho.comlabscoop.comsapphire-usa.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H15Cl2NS |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |

InChI |

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D; |

InChI Key |

MTKNGOHFNXIVOS-FOMJDCLLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |

Origin of Product |

United States |

Ticlopidine D4 Hydrochloride : Synthetic Strategies and Isotopic Labeling

Chemical Synthesis of Ticlopidine (B1205844) Parent Compound

The synthesis of ticlopidine, chemically known as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has been approached through various routes, often starting from readily available precursors. nih.govresearchgate.net

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic strategy for ticlopidine involves disconnecting the bond between the nitrogen of the piperidine (B6355638) ring and the chlorobenzyl group. This leads to two key precursors: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) and o-chlorobenzyl chloride. nih.govprepchem.com The synthesis of the core heterocyclic structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a critical step and often begins with thiophene (B33073) as the starting material. nih.govnih.gov

One established pathway to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves the Pictet-Spengler reaction of thiophene ethylamine (B1201723) with formaldehyde. wisdomlib.org This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. wisdomlib.org Thiophene-2-ethylamine itself can be synthesized from 2-thiophenecarboxaldehyde. nih.gov

Key Precursors in Ticlopidine Synthesis:

| Precursor | Role in Synthesis |

| Thiophene | Starting material for the thienopyridine core. nih.govnih.gov |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | The core heterocyclic structure that is alkylated. nih.govwisdomlib.org |

| o-Chlorobenzyl chloride | Provides the chlorobenzyl moiety attached to the piperidine nitrogen. nih.govprepchem.com |

| Thiophene-2-ethylamine | Intermediate in the synthesis of the thienopyridine core. wisdomlib.org |

| Thiophene ethanol | An alternative starting material for some synthetic routes. google.com |

Novel Synthetic Approaches and Efficiency Considerations

Another approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times. wisdomlib.org A one-pot synthesis of ticlopidine hydrochloride under microwave irradiation has been described as a new, efficient, and simple method. wisdomlib.org

Heterogeneous Catalysis and Cascade Reaction Technologies in Synthesis

The use of heterogeneous catalysts and cascade reactions has been explored to create more sustainable and efficient synthetic pathways. For example, palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for direct arylation reactions, which could be applied to ticlopidine derivatives. hal.science

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer advantages in terms of atom economy and reduced waste. The Pictet-Spengler reaction used in some ticlopidine syntheses can be considered a type of cascade reaction. wisdomlib.org More advanced strategies involve visible-light photocatalysis to initiate tandem reactions for constructing related thiophene structures, highlighting a move towards greener chemistry. researchgate.net

Deuterium (B1214612) Incorporation Methodologies for Ticlopidine-d4

The synthesis of Ticlopidine-d4 is essential for its use as an internal standard in mass spectrometry-based bioanalytical assays. caymanchem.com The deuterium atoms are typically incorporated into the chlorophenyl ring.

Regiospecific Deuteration Techniques

The formal name of Ticlopidine-d4 (hydrochloride) is 5-[(2-chlorophenyl-d4)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, monohydrochloride, indicating that the four deuterium atoms are located on the phenyl ring. caymanchem.com

Achieving regiospecific deuteration often involves using a deuterated starting material. In this case, a deuterated version of o-chlorobenzyl chloride would be reacted with the non-deuterated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Alternatively, late-stage deuteration of the final ticlopidine molecule can be achieved. Site-selective silver-catalyzed C-H bond deuteration has been shown to be effective for various pharmaceuticals, including the selective deuteration of the thiophene heterocycle in ticlopidine. escholarship.org This method utilizes a silver-carbonate catalyst and a deuterium source to replace specific hydrogen atoms with deuterium. escholarship.org

Strategies for Deuterium Exchange and Labeling Yield Optimization

Hydrogen-deuterium exchange (HDX) is a fundamental process for introducing deuterium into a molecule. biorxiv.orgcreative-proteomics.com This can be facilitated by acids, bases, or transition metal catalysts. researchgate.net Microwave-enhanced H/D exchange reactions have proven to be highly efficient for direct deuterium labeling. researchgate.net

For optimizing the yield of deuterated products, several factors are considered. The choice of catalyst is crucial, with homogeneous transition metal catalysts being widely applicable for late-stage isotopic labeling. escholarship.org The reaction conditions, such as temperature and the nature of the deuterium source (e.g., D₂O), are also optimized to maximize the incorporation of deuterium. biorxiv.org In the context of producing isotopically labeled standards, the goal is to achieve a high percentage of the desired deuterated forms (e.g., ≥99% for d₁-d₄ forms of Ticlopidine-d4). caymanchem.com

Characterization of Deuterated Analogues for Research Purity and Isotopic Enrichment

The utility of Ticlopidine-d4 (hydrochloride) as an internal standard in analytical and pharmacokinetic studies is fundamentally dependent on its precise characterization. veeprho.com This involves rigorous confirmation of successful deuterium incorporation, quantification of isotopic enrichment, and a thorough assessment of its chemical purity. These steps ensure the reliability and accuracy of quantitative analyses, such as those performed with gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

Spectroscopic Confirmation of Deuteration (e.g., Mass Spectrometry, NMR considerations)

Spectroscopic methods are indispensable for verifying the structural integrity and isotopic labeling of Ticlopidine-d4. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS): This technique directly confirms the incorporation of deuterium atoms by measuring the increase in molecular mass. The formal name of the deuterated compound is 5-[(2-chlorophenyl-d4)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, monohydrochloride, indicating that the four deuterium atoms are located on the chlorophenyl ring. caymanchem.com MS analysis will show a molecular ion peak corresponding to this increased mass. The mass difference between the unlabeled Ticlopidine hydrochloride and the Ticlopidine-d4 hydrochloride is approximately 4 atomic mass units, reflecting the replacement of four hydrogen atoms with four deuterium atoms. This mass shift is a definitive confirmation of successful deuteration.

Table 1: Mass Spectrometry Data for Ticlopidine vs. Ticlopidine-d4 An interactive data table based on the data in the text.

| Compound | Molecular Formula (Base) | Molecular Weight (Base) | Molecular Formula (HCl Salt) | Molecular Weight (HCl Salt) |

|---|---|---|---|---|

| Ticlopidine | C₁₄H₁₄ClNS | ~263.79 g/mol | C₁₄H₁₄ClNS • HCl | ~300.25 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can confirm the specific sites of deuteration.

¹H NMR: In the proton NMR spectrum of Ticlopidine-d4, the signals corresponding to the protons on the chlorophenyl ring would be absent or significantly diminished. This disappearance of specific peaks compared to the spectrum of unlabeled Ticlopidine provides unambiguous evidence of deuteration at those positions.

¹³C NMR: While ¹³C NMR spectra are generally less affected, the carbon atoms bonded to deuterium (C-D) can exhibit triplet splitting patterns (due to the spin-1 nature of deuterium) and a slight upfield shift compared to carbons bonded to hydrogen (C-H).

NMR Considerations: The analysis is typically performed in deuterated solvents, such as Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O), to avoid interference from solvent protons. rsc.orgresearchgate.net The choice of solvent and experimental parameters, such as relaxation measurements, are critical, especially when studying the interaction of the compound with other molecules, as aggregation or peak broadening can occur. researchgate.netresearchgate.net

Impurity Profiling and Reference Standard Compliance

For Ticlopidine-d4 (hydrochloride) to serve as a reliable reference standard, it must exhibit high chemical and isotopic purity. axios-research.com Impurity profiling is a mandatory process that identifies and quantifies any extraneous materials present in the standard. pharmainfo.in

The control of impurities is a critical aspect of pharmaceutical quality control, as unidentified and potentially toxic impurities can compromise research data and safety. pharmainfo.in For a deuterated standard, impurities can be categorized as:

Process-Related Impurities: These are substances generated during the synthesis of the unlabeled Ticlopidine, such as intermediates or by-products.

Degradation Products: Impurities that form due to the decomposition of the drug substance over time.

Isotopically-Related Impurities: These include molecules with incomplete deuteration (e.g., d1, d2, or d3 species) or any remaining unlabeled Ticlopidine.

Regulatory authorities require stringent purity specifications for reference materials. pharmainfo.in For Ticlopidine-d4, a typical purity specification is ≥99% for the sum of all deuterated forms (d1-d4). caymanchem.com Compliance is verified using chromatographic techniques like HPLC, often coupled with mass spectrometry, to separate and identify any potential impurities.

Table 2: Common Impurities of Ticlopidine An interactive data table based on the data in the text.

| Impurity Name | Other Names | Molecular Formula | Source(s) |

|---|---|---|---|

| Ticlopidine Impurity A | Thieno[3,2-c]pyridine | C₇H₅NS | veeprho.compharmaffiliates.com |

| Ticlopidine Impurity D | 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C₁₄H₁₅NS | veeprho.comaxios-research.com |

| Ticlopidine Impurity E (Chloride salt) | 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride | C₁₄H₁₁ClNS • HCl | veeprho.com |

| Ticlopidine Impurity L | 4-Oxo Ticlopidine | C₁₄H₁₂ClNOS | axios-research.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Ticlopidine |

| Ticlopidine-d4 (hydrochloride) |

| Ticlopidine hydrochloride |

| Thieno[3,2-c]pyridine |

| 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

| 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride |

| 4-Oxo Ticlopidine |

| 2-Oxo Ticlopidine |

| Methanol-d4 |

Application of Ticlopidine D4 Hydrochloride in Quantitative Bioanalytical Chemistry

Internal Standard Application in Mass Spectrometry-Based Assays

An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample extraction, chromatography, and ionization. aptochem.com This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, which are common challenges in bioanalytical chemistry. aptochem.comkcasbio.com Deuterated standards like Ticlopidine-d4 (hydrochloride) are considered the gold standard because their chemical and physical properties are nearly identical to those of the analyte being measured. aptochem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

In LC-MS/MS, Ticlopidine-d4 (hydrochloride) is added to biological samples, such as plasma, at a known concentration before sample preparation. caymanchem.comresearchgate.net The development of a robust LC-MS/MS method involves optimizing several key steps.

Sample Preparation: The process often begins with protein precipitation to remove large molecules from the plasma sample. researchgate.netjbtr.or.kr This is typically achieved using a solvent like acetonitrile. researchgate.net Subsequent steps might involve liquid-liquid extraction or solid-phase extraction to further purify and concentrate the analyte and internal standard. nih.gov

Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. researchgate.net A reverse-phase column, such as a C8 or C18, is commonly used to separate ticlopidine (B1205844) and Ticlopidine-d4 from other endogenous components in the sample matrix. researchgate.netnih.govnih.gov The mobile phase, often a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium (B1175870) acetate), is optimized to achieve a sharp peak shape and a short run time. researchgate.netnih.gov Since Ticlopidine-d4 and ticlopidine have nearly identical chromatographic behavior, they elute from the column at virtually the same time. aptochem.com

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. jbtr.or.kr Electrospray ionization (ESI) in the positive ion mode is typically used to ionize both the analyte and the internal standard. researchgate.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. jbtr.or.kr Specific precursor-to-product ion transitions are monitored for both ticlopidine and Ticlopidine-d4. For instance, a method for ticlopidine might monitor the transition of m/z 264.04 to m/z 154.20, while the corresponding deuterated standard would have a different mass transition due to the deuterium (B1214612) labels. researchgate.netjbtr.or.kr

Below is a table summarizing typical parameters in an LC-MS/MS method for ticlopidine analysis where a deuterated standard would be applicable.

| Parameter | Example Condition |

| Internal Standard | Ticlopidine-d4 (hydrochloride) |

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| LC Column | Gemini C18 (50 mm x 2.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 1 mM Ammonium Acetate (B1210297) (75:25, v/v) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ticlopidine MRM | m/z 264.04 → m/z 154.20 researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Ticlopidine-d4 (hydrochloride) is also suitable for use as an internal standard in GC-MS methods. caymanchem.com GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov

Sample Preparation and Derivatization: For GC-MS analysis, sample preparation often involves liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix. d-nb.info Because many pharmaceutical compounds, including ticlopidine, are not sufficiently volatile for GC analysis, a derivatization step is often required. d-nb.info This step converts the analyte into a more volatile and thermally stable derivative. Ticlopidine-d4 would undergo the same derivatization reaction as the unlabeled ticlopidine.

GC Separation: The derivatized extract is injected into the gas chromatograph. The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5MS). mdpi.com The column temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the column's stationary phase. mdpi.com

MS Detection: As the separated components exit the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). mdpi.com The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio. mdpi.com Similar to LC-MS/MS, selected ion monitoring (SIM) can be used to enhance selectivity and sensitivity by monitoring specific ions characteristic of the derivatized ticlopidine and Ticlopidine-d4. mdpi.com

Enhancing Reproducibility and Calibration Curve Linearity in Quantitative Analysis

The primary role of Ticlopidine-d4 as an internal standard is to improve the precision and accuracy of quantitative measurements. clearsynth.com Bioanalytical methods can be affected by variability at multiple stages, including sample extraction, potential degradation, and fluctuations in instrument response. kcasbio.comscispace.com

By adding Ticlopidine-d4 at the beginning of the sample preparation process, it experiences the same potential for loss and the same ionization suppression or enhancement effects as the unlabeled analyte. kcasbio.comresearchgate.net Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. chromatographyonline.com This ratio remains constant even if the absolute peak areas of both compounds vary, thus correcting for analytical inconsistencies. kcasbio.com

This normalization leads to a more linear and predictable relationship between concentration and response. annlabmed.org A calibration curve is constructed by plotting the peak area ratio against the concentration ratio for a series of calibration standards. chromatographyonline.com The use of a deuterated internal standard typically results in a highly linear calibration curve (with a correlation coefficient, r², greater than 0.99), which is essential for accurate quantification over a wide dynamic range. researchgate.netnih.gov

Method Validation Parameters for Deuterated Reference Standards

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. wjarr.compcdn.co When using a deuterated internal standard like Ticlopidine-d4, specific validation parameters are assessed to ensure the method's performance. gtfch.org

Selectivity, Accuracy, and Precision

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.netwisdomlib.org Using a stable isotope-labeled internal standard like Ticlopidine-d4 in conjunction with MS/MS detection provides excellent selectivity because the detection is based on specific mass transitions for both the analyte and the internal standard. jbtr.or.kr

Accuracy refers to the closeness of the measured concentration to the true value. researchgate.net It is determined by analyzing quality control (QC) samples at different concentrations and comparing the measured value to the nominal value. d-nb.info The acceptance criterion for accuracy is typically within ±15% of the nominal value (or ±20% at the lower limit of quantification). d-nb.info

Precision measures the degree of scatter between a series of measurements of the same sample. gtfch.org It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.net Precision is evaluated at two levels: intra-assay precision (within-day repeatability) and inter-assay precision (between-day reproducibility). researchgate.netresearchgate.net The acceptance limit for precision is generally a CV of ≤15% (or ≤20% at the lower limit of quantification). gtfch.orgd-nb.info

The table below shows example acceptance criteria for validation parameters.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Mean value should be within 85-115% of the nominal value (80-120% for LLOQ). d-nb.info |

| Precision (CV/RSD) | Not to exceed 15% (20% for LLOQ). gtfch.orgd-nb.info |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. wisdomlib.orgebin.pub It is often estimated based on the signal-to-noise ratio, typically requiring a ratio of 3:1. wjarr.com

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. wisdomlib.org This is the lowest point on the calibration curve. d-nb.info The LOQ is often established as the concentration that yields a signal-to-noise ratio of 10:1 and meets the method's requirements for accuracy and precision (e.g., within 20%). wjarr.comd-nb.info In published methods for ticlopidine, LOQs as low as 1.0 ng/mL have been achieved using LC-MS/MS, demonstrating the high sensitivity of these techniques which are further enhanced by the use of a high-purity deuterated internal standard. nih.gov

Role in Pharmacokinetics (PK) Screening and Metabolic Fate Assessment (non-clinical models)

In the realm of non-clinical drug development, understanding the pharmacokinetic (PK) profile and metabolic fate of a new chemical entity is paramount. Ticlopidine-d4 (hydrochloride) serves as an indispensable analytical tool in these investigations. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the parent drug, Ticlopidine, in various biological matrices during non-clinical studies. caymanchem.commedchemexpress.com This application is crucial for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ticlopidine is a prodrug, meaning it requires extensive metabolism in the liver to be converted into its active form. drugbank.comresearchgate.netdrugbank.com At least 20 different metabolites have been identified, making the study of its transformation complex. drugbank.com Early metabolic studies identified 2-oxo-ticlopidine as a key metabolite, which is further processed to form the active compound that inhibits platelet aggregation. nih.gov To accurately characterize this metabolic pathway and determine the rate and extent of the parent drug's conversion, researchers must be able to precisely quantify Ticlopidine. Ticlopidine-d4 (hydrochloride) makes this possible by providing a reliable reference point in complex biological samples, enabling the generation of high-quality data for PK modeling and metabolic assessment in non-clinical models, such as studies involving human liver microsomes. caymanchem.comsci-hub.se

The data below, generated in studies that rely on such robust quantitative methods, illustrates the pharmacokinetic parameters of Ticlopidine.

| Parameter | Young Subjects (Single 250 mg Dose) | Elderly Subjects (Single 250 mg Dose) | Elderly Subjects (Repeated 250 mg BID Dosing) |

|---|---|---|---|

| Time to Peak Plasma Level (Tmax) | ~2 hours | ~2 hours | Not specified |

| Area Under the Curve (AUC 0-12h) | 1.11 µg·h/mL | 2.04 µg·h/mL | 2-3 times higher than single dose |

| Elimination Half-Life (t½) | ~7.9 hours | ~12.6 hours | 4 to 5 days |

| Time to Steady State | Not applicable | Not applicable | ~14 to 21 days |

Table 1: Pharmacokinetic parameters of Ticlopidine in young and elderly subjects. Data derived from studies where a stable isotope-labeled internal standard like Ticlopidine-d4 (hydrochloride) is essential for accurate quantification. nih.govfda.gov

Use in Cassette Dosing Strategies for Enhanced Throughput

In early drug discovery, cassette dosing, also known as "N-in-1" dosing, is a high-throughput strategy used to rapidly screen the pharmacokinetic properties of multiple new chemical entities. researchgate.net This approach involves administering a cocktail of several drug candidates simultaneously to a single animal model, drastically reducing the number of animals used and accelerating the screening process.

A significant challenge in cassette dosing is the potential for drug-drug interactions, where co-administered compounds interfere with each other's metabolism, often through inhibition or induction of cytochrome P450 (CYP) enzymes. researchgate.net Ticlopidine itself is known to be a mechanism-based inhibitor of key metabolic enzymes like CYP2C19 and CYP2B6. researchgate.net Such interactions can alter the clearance and exposure of a compound, leading to misleading pharmacokinetic data.

The use of Ticlopidine-d4 (hydrochloride) as an internal standard is critical to obtaining reliable data for Ticlopidine in a cassette dosing scenario. By adding a known quantity of Ticlopidine-d4 to the biological samples (e.g., plasma) prior to analysis, a precise measurement of the unlabeled Ticlopidine can be achieved via LC-MS. The internal standard compensates for any variability during the analytical process. This ensures that the calculated concentration of Ticlopidine is accurate, allowing researchers to confidently assess its individual pharmacokinetic profile even in the presence of multiple other compounds that could potentially interfere with its metabolism or analysis. researchgate.net

Impact on Bioanalytical Robustness

Bioanalytical method robustness refers to the ability of an analytical procedure to remain accurate and precise despite small, deliberate variations in method parameters. The use of Ticlopidine-d4 (hydrochloride) as an internal standard is a cornerstone of creating robust bioanalytical methods for drug quantification, particularly in LC-MS/MS applications. caymanchem.comresearchgate.net

A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (unlabeled Ticlopidine). This ensures that Ticlopidine-d4 behaves in the same manner as Ticlopidine during every step of the analytical process, including:

Sample Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by a proportional loss of the internal standard. researchgate.net

Chromatographic Separation: Ticlopidine-d4 co-elutes with Ticlopidine from the HPLC column. researchgate.net

Mass Spectrometer Ionization: Both compounds experience the same degree of ion suppression or enhancement caused by the biological matrix.

Because the mass spectrometer can differentiate between the deuterated standard and the non-deuterated analyte based on their mass difference, the ratio of the analyte's signal to the internal standard's signal remains constant even if absolute signal intensities fluctuate. This ratioing corrects for procedural variability and matrix effects, leading to superior accuracy and precision. Methods validated using this approach consistently meet the stringent requirements of regulatory guidelines, demonstrating linearity over a wide concentration range and achieving excellent intra- and inter-batch precision and accuracy. researchgate.netwisdomlib.org

| Analytical Step | Potential Source of Error | How Ticlopidine-d4 (IS) Improves Robustness |

|---|---|---|

| Sample Preparation (Extraction) | Incomplete or variable recovery of analyte | The IS is lost at the same rate as the analyte; the analyte/IS ratio remains constant. |

| LC Separation | Minor shifts in retention time | The IS co-elutes with the analyte, ensuring both are measured under identical conditions. |

| MS Ionization (Matrix Effect) | Ion suppression or enhancement from biological components | The IS and analyte are suppressed/enhanced equally; the analyte/IS ratio remains unaffected. |

| Injection Volume | Slight variations in autosampler injection volume | A different volume affects the absolute amount of both analyte and IS, but not their ratio. |

Table 2: Conceptual illustration of how Ticlopidine-d4 (hydrochloride) as an internal standard (IS) enhances bioanalytical robustness.

Mechanistic Investigations Using Ticlopidine D4 Hydrochloride in Cellular and Biochemical Systems

Studies on Prodrug Bioactivation Pathways (non-clinical focus)

The transformation of ticlopidine (B1205844) into its active form is a complex, multi-step process primarily occurring in the liver. hres.cahres.ca The use of isotopically labeled compounds like Ticlopidine-d4 allows for detailed examination of this bioactivation cascade.

Identification of Hepatic Cytochrome P450 (CYP) Isoenzymes Involved in Metabolism

The bioactivation of ticlopidine is critically dependent on the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Multiple in vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified several key isoenzymes responsible for its metabolism. nih.govnih.govnih.gov

Key CYP isoenzymes implicated in ticlopidine metabolism include:

CYP2C19: Plays a significant role in the metabolic activation of ticlopidine. nih.govnih.gov Ticlopidine is also a potent inhibitor of this enzyme. medchemexpress.comnih.govnih.gov

CYP2B6: Also involved in the metabolic pathways of ticlopidine. nih.govpharmgkb.org

CYP1A2: Contributes to the metabolism of ticlopidine. nih.govnih.gov

CYP2C9: Participates in the metabolic conversion of ticlopidine. medchemexpress.comnih.govnih.gov

CYP3A4 and CYP3A5: These enzymes are also involved in the extensive metabolism of ticlopidine. medchemexpress.comnih.govnih.gov

Ticlopidine itself has been shown to be a broad-spectrum inhibitor of several CYP isoforms, which can lead to clinically significant drug-drug interactions. nih.gov The oxidation of the thiophene (B33073) ring of ticlopidine by these enzymes is a crucial step in the formation of reactive metabolites. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoenzymes in Ticlopidine Metabolism

| CYP Isoenzyme | Role in Metabolism |

|---|---|

| CYP2C19 | Major contributor to bioactivation; also strongly inhibited by ticlopidine. medchemexpress.comnih.govnih.gov |

| CYP2B6 | Involved in the metabolic transformation. nih.govpharmgkb.org |

| CYP1A2 | Participates in the metabolic process. nih.govnih.gov |

| CYP2C9 | Contributes to the metabolic pathway. medchemexpress.comnih.govnih.gov |

| CYP3A4/5 | Involved in the extensive metabolism of the drug. medchemexpress.comnih.govnih.gov |

Characterization of Thiol-Containing Active Metabolites and Inactive Metabolites

Ticlopidine is a prodrug, meaning it is inactive in its initial form and must be metabolized in the body to an active compound. drugbank.comnih.govbps.ac.uk The biotransformation of ticlopidine results in the formation of both a pharmacologically active thiol-containing metabolite and several inactive metabolites. nih.govresearchgate.net

The key active metabolite is a reactive thiol derivative that is responsible for the drug's antiplatelet effects. nih.gov This active metabolite is generated through a process that involves the oxidation of the thiophene ring of ticlopidine to form an intermediate, 2-oxo-ticlopidine, which is then further metabolized. nih.govnih.gov One identified active metabolite, designated UR-4501, has been shown to be a potent inhibitor of ADP-induced platelet aggregation. nih.govbps.ac.uknih.gov The formation of this active thiol metabolite involves a sulfenic acid intermediate. acs.org

Exploration of Metabolic Switching Due to Deuteration

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. osti.govmdpi.com This can lead to "metabolic switching," where the drug is metabolized through alternative pathways. osti.govportico.orgsemanticscholar.org In the context of Ticlopidine-d4, this principle is used to investigate the established metabolic routes.

If a C-H bond that is broken in a rate-limiting metabolic step is replaced with a C-D bond, the reaction at that site can be slowed down. This may cause a shift in metabolism towards other sites on the molecule that are not deuterated. portico.orgsemanticscholar.org For drugs like ticlopidine that are metabolized by multiple alternate pathways, deuteration can significantly alter the metabolic profile. osti.gov This allows researchers to probe the relative importance of different metabolic pathways and to potentially create analogs with more favorable pharmacokinetic properties. mdpi.com For instance, if a particular metabolic pathway leads to a toxic metabolite, deuteration at that site could shift metabolism towards a safer pathway. selvita.com

Molecular Mechanism of Action at the Subcellular Level (non-clinical focus)

The active metabolite of ticlopidine exerts its antiplatelet effect by interacting with specific components of the platelet machinery.

Adenosine (B11128) Diphosphate (B83284) (ADP) Receptor Inhibition Research (P2Y12 Receptor Antagonism)

The primary molecular target of ticlopidine's active metabolite is the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets. nih.govoup.comcaymanchem.com Ticlopidine and its analog clopidogrel (B1663587) act as specific, irreversible antagonists of this receptor. nih.govoup.com

The active thiol metabolite covalently binds to the P2Y12 receptor, likely through a disulfide bridge with cysteine residues on the receptor. oup.commdpi.com This irreversible binding prevents ADP from binding to the receptor, thereby blocking ADP-mediated platelet activation. drugbank.comnih.gov By inhibiting the P2Y12 receptor, the amplification of platelet activation by released ADP is also inhibited, which means that platelet aggregation induced by other agonists is also reduced. drugbank.com The interaction is specific to the P2Y12 receptor, with other purinergic receptors like P2Y1 being spared. nih.gov This specific antagonism leads to the inhibition of adenylyl cyclase downregulation, a downstream effect of P2Y12 activation. nih.gov

Studies on Platelet Membrane Function Interference (e.g., ADP-induced platelet-fibrinogen binding)

The inhibition of the P2Y12 receptor by ticlopidine's active metabolite has profound consequences for platelet membrane function, most notably the inhibition of ADP-induced platelet-fibrinogen binding. hres.cahres.cadominapharm.com The activation of the P2Y12 receptor by ADP is a critical step leading to a conformational change in the glycoprotein (B1211001) IIb/IIIa complex, which is the major receptor for fibrinogen on the platelet surface. drugbank.com

By blocking the P2Y12 receptor, ticlopidine prevents this conformational change, thereby impairing the activation of the GPIIb/IIIa complex. drugbank.com This, in turn, prevents fibrinogen from binding to platelets, a crucial step for platelet aggregation and the formation of a thrombus. drugbank.comnih.govthieme-connect.com In vitro studies have demonstrated that ticlopidine inhibits ADP-induced fibrinogen binding in a dose-dependent manner. nih.govthieme-connect.com It is suggested that ticlopidine does not directly inhibit the fibrinogen binding site, but rather interferes with a step in the signal transduction pathway between ADP receptor binding and the activation of the fibrinogen receptor. nih.gov

Investigation of Glycoprotein GPIIb/IIIa Complex Activation Impairment

Ticlopidine is a potent inhibitor of platelet aggregation. Its mechanism, however, does not involve direct interaction with the glycoprotein (GP) IIb/IIIa complex, the final common pathway for platelet aggregation. medchemexpress.comnih.gov Instead, ticlopidine acts as a prodrug that is metabolized into an active thiol metabolite. e-lactancia.orgresearchgate.net This active metabolite irreversibly antagonizes the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the platelet surface. e-lactancia.orgnih.gov

The binding of ADP to its P2Y12 receptor is a critical step in platelet activation, initiating a cascade of intracellular signals. This signaling is essential for the conformational change of the GPIIb/IIIa receptor, a process known as "inside-out" signaling. Once activated, the GPIIb/IIIa complex can bind fibrinogen, leading to the cross-linking of platelets and the formation of a stable thrombus. medchemexpress.comnih.gov

By blocking the P2Y12 receptor, the active metabolite of ticlopidine prevents ADP-mediated signaling. This disruption effectively halts the activation of the GPIIb/IIIa complex. medchemexpress.comresearchgate.netchemsrc.com Consequently, fibrinogen cannot bind to the platelets, and aggregation is inhibited. nih.gove-lactancia.org It is proposed that this inhibition involves a defect in the mobilization of the GPIIb/IIIa complex from storage sites within platelet granules to the outer membrane. medchemexpress.comnih.gov Therefore, ticlopidine impairs GPIIb/IIIa complex activation indirectly, as a downstream consequence of P2Y12 receptor blockade.

Enzyme Inhibition Profiling and Off-Target Analysis (non-clinical)

Beyond its primary target, the P2Y12 receptor, the parent compound ticlopidine has been shown to interact with other enzymatic systems. These off-target interactions are significant for understanding the full pharmacological profile of the drug and potential drug-drug interactions. Ticlopidine-d4 (hydrochloride) is instrumental in the precise quantification needed to characterize these enzymatic inhibitions.

Allosteric and Non-competitive Inhibition of Ectonucleotidases (e.g., CD39, NTPDase2, NTPDase3)

Ectonucleotidases are cell-surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP, thereby modulating purinergic signaling. Ticlopidine, in its unmetabolized prodrug form, has been identified as an inhibitor of several ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). medchemexpress.comresearchgate.netnih.gov

Kinetic studies have determined the inhibitory potency of ticlopidine against various ectonucleotidases. The inhibition of recombinant human NTPDase1 (CD39) by ticlopidine was characterized as mixed-type, with an apparent inhibition constant (Ki,app) of 14 µM. nih.gov Other studies have reported an IC₅₀ value of 81.7 µM for the inhibition of human CD39. medchemexpress.comchemsrc.commedchemexpress.com Ticlopidine also inhibits other NTPDase isoenzymes, with reported IC₅₀ values of 170 µM for NTPDase2 and 149 µM for NTPDase3. medchemexpress.comchemsrc.commedchemexpress.com The selective inhibition of NTPDase1 by ticlopidine at certain concentrations has been noted, suggesting its potential use as a specific inhibitor for this enzyme in research settings. nih.gov

| Enzyme | Inhibition Type | Reported IC₅₀ (µM) | Reported Ki,app (µM) |

|---|---|---|---|

| CD39 (NTPDase1) | Allosteric, Non-competitive/Mixed-type | 81.7 | 14 |

| NTPDase2 | Not Specified | 170 | Not Reported |

| NTPDase3 | Not Specified | 149 | Not Reported |

Interaction with Other Drug-Metabolizing Enzymes

Ticlopidine is extensively metabolized by the liver and has been shown to be a significant inhibitor of several cytochrome P450 (CYP) enzymes. e-lactancia.orghres.cabiomolther.org This is a critical aspect of its pharmacological profile, as it can lead to clinically relevant drug-drug interactions.

Research has identified ticlopidine as a potent inhibitor of CYP2C19. medchemexpress.comnih.govwikipedia.org It also demonstrates inhibitory effects on CYP2C9 and CYP3A4. medchemexpress.commedchemexpress.com The inhibition of these enzymes can slow the metabolism of other drugs that are substrates for them, potentially leading to increased plasma concentrations and an elevated risk of toxicity. For instance, the co-administration of ticlopidine has been shown to significantly increase the systemic exposure of drugs like omeprazole (B731) (a CYP2C19 substrate) and carvedilol (B1668590) (a CYP2C9 substrate). biomolther.orgnih.gov The IC₅₀ values for the inhibition of these key drug-metabolizing enzymes by ticlopidine have been quantified in non-clinical studies.

| Enzyme | Reported IC₅₀ (µM) |

|---|---|

| CYP2C19 | Not explicitly stated in provided text, but potent inhibition is noted. |

| CYP2C9 | 26.0 |

| CYP3A4 | 32.3 |

The potential for ticlopidine to induce certain drug-metabolizing enzymes in humans is also under investigation, adding another layer of complexity to its interaction profile. e-lactancia.orghres.ca

Advanced Research Methodologies and Future Perspectives for Ticlopidine D4 Hydrochloride

Deuterium (B1214612) Metabolic Imaging (DMI) and Its Potential in Research

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that allows for the non-invasive, three-dimensional mapping of metabolic pathways in vivo. yale.edutic-sitem.ch The method involves the administration of a substrate enriched with the non-radioactive deuterium (²H) isotope, followed by specialized MRI acquisition to detect the deuterated substrate and its downstream metabolic products. yale.edunih.gov DMI offers a significant advantage over other techniques like positron emission tomography (PET) as it can provide information on metabolism beyond initial substrate uptake and does not involve ionizing radiation. nih.govresearchgate.net

While commonly used with substrates like deuterated glucose or acetate (B1210297) to study energy metabolism, the principles of DMI hold considerable potential for tracking the metabolic fate of deuterated drugs like Ticlopidine-d4. yale.eduresearchgate.net

Potential Research Applications:

Pharmacokinetic Mapping: By administering Ticlopidine-d4, researchers could potentially use DMI to visualize its absorption, distribution, and accumulation in specific tissues and organs in real-time within a living organism.

Metabolite Tracking: Ticlopidine (B1205844) is a prodrug that is extensively metabolized by the liver into active and inactive compounds. drugbank.com DMI could theoretically distinguish the parent Ticlopidine-d4 from its deuterated metabolites, providing spatial and temporal information on where and how quickly the drug is converted to its active form.

Dynamic Target Engagement: This advanced imaging could offer insights into the drug's journey to its site of action, providing a powerful, non-invasive tool to study its in vivo behavior and guide the development of more effective drug delivery systems.

This application would represent a novel use of Ticlopidine-d4, extending its function from a purely analytical standard to a dynamic in vivo imaging agent.

Application in Drug Target Identification and Validation Research

Identifying the specific molecular targets with which a drug interacts is a foundational step in drug discovery. wjbphs.com Ticlopidine's primary mechanism of action is the inhibition of the P2Y12 receptor on platelets. caymanchem.comdrugbank.com Ticlopidine-d4 (hydrochloride) is an indispensable tool in research aimed at validating this primary target and identifying potential off-targets, which is crucial for understanding the drug's full efficacy and side-effect profile.

The role of Ticlopidine-d4 is to serve as an internal standard in quantification assays, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com By adding a precise amount of Ticlopidine-d4 to a biological sample, researchers can accurately calculate the concentration of the unlabeled Ticlopidine, correcting for any sample loss or variability during the experimental process. This precision is paramount in target identification and validation studies.

A variety of in vitro techniques are used to discover and confirm drug targets. The accuracy of these methods often depends on the precise quantification of the compound of interest.

Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays use the drug molecule to isolate its binding partners from a complex mixture of proteins. After isolation, mass spectrometry can identify the bound proteins. Ticlopidine-d4 is used in the analytical phase to accurately quantify the amount of Ticlopidine that successfully bound to its targets.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding. Accurate quantification of the intracellular concentration of Ticlopidine is essential to correlate with the observed stabilization of its target protein, a measurement enabled by the use of Ticlopidine-d4 as an internal standard.

Enzyme and Receptor Binding Assays: To determine the potency of Ticlopidine (often expressed as IC50 or Ki values), researchers conduct assays measuring its ability to inhibit an enzyme or displace a ligand from a receptor. Ticlopidine-d4 ensures that the concentration of Ticlopidine used in these assays is known with high precision, leading to more reliable and reproducible potency data.

Computational, or in silico, methods are used to predict potential drug-target interactions, helping to narrow down candidates for experimental validation. nih.gov These methods rely on high-quality experimental data for building and validating their predictive models. semanticscholar.org

| Computational Method | Description | Role of Ticlopidine-d4 (hydrochloride) |

| Ligand-Based Methods | Predicts targets for a new molecule based on its similarity to known active compounds. researchgate.net | Provides accurate experimental data (e.g., binding affinities) for known ligands like Ticlopidine, which is used to build the database of active compounds. |

| Structure-Based Methods (Docking) | Simulates the binding of a drug molecule into the three-dimensional structure of a potential protein target to predict binding affinity. | The experimentally determined binding affinity, accurately measured using Ticlopidine-d4, is used to validate and refine the scoring functions of the docking algorithms. |

| Machine Learning & AI | Algorithms are trained on large datasets of known drug-target interactions to learn patterns and predict new interactions. nih.govmdpi.com | Ensures the generation of high-quality, reliable training data. The precise dose-response and binding data obtained using the deuterated standard lead to more robust and accurate predictive models. |

While Ticlopidine-d4 is not used directly in the computation, its role in generating the high-fidelity experimental data that underpins these models is critical for their success.

Role in Systems Biology Approaches (e.g., Metabolomics, Proteomics)

Systems biology aims to understand the broader, system-level effects of a drug by studying its impact on the entire proteome (all proteins) or metabolome (all metabolites). nih.govdrugtargetreview.com These approaches, known as proteomics and metabolomics, generate vast datasets that map the global changes in a biological system in response to a drug. nih.gov

In a typical experiment, cells or organisms are treated with Ticlopidine, and subsequent changes in protein or metabolite levels are measured using high-resolution mass spectrometry. A key challenge is to confidently link these observed biological changes to the drug itself. This requires knowing the precise concentration of the drug that elicited the response.

Here, Ticlopidine-d4 is essential. As an internal standard, it allows for the accurate quantification of Ticlopidine within the same complex samples being analyzed for proteomic or metabolomic changes. This allows researchers to:

Establish Dose-Response Relationships: Correlate specific changes in protein or metabolite levels with precise concentrations of Ticlopidine.

Integrate 'Omics' Data: Build more comprehensive models of drug action by linking pharmacokinetic data (drug concentration) with pharmacodynamic data (the global cellular response). drugtargetreview.com

Identify Biomarkers: Discover proteins or metabolites whose changes are robustly associated with the presence of the drug, potentially serving as biomarkers for drug efficacy or toxicity.

Development of Ticlopidine-d4 as a Research Tool for Novel Thienopyridine Analogue Studies

Ticlopidine is a member of the thienopyridine class of antiplatelet agents, which also includes drugs like clopidogrel (B1663587) and prasugrel. nih.govnih.gov Research into new thienopyridine analogues aims to develop compounds with improved efficacy, better safety profiles, or more favorable metabolic properties.

In the development of these novel analogues, Ticlopidine often serves as a benchmark compound for comparison. Ticlopidine-d4 (hydrochloride) is a crucial tool in these comparative studies.

Applications in Analogue Development:

Comparative Pharmacokinetics: When testing a new analogue, its absorption, distribution, metabolism, and excretion (ADME) profile is often compared directly to Ticlopidine. Ticlopidine-d4 allows for robust and accurate quantification of the benchmark drug in these head-to-head studies.

Potency Assessment: Researchers can compare the in vitro potency of new analogues against Ticlopidine in biochemical and cellular assays. The use of Ticlopidine-d4 ensures that the benchmark data is reliable.

Metabolic Stability Studies: By incubating new compounds and Ticlopidine with liver enzymes, researchers can compare their metabolic rates. Ticlopidine-d4 enables precise measurement of how much Ticlopidine remains over time, providing a solid baseline for evaluating the stability of new analogues.

By facilitating rigorous comparison against a well-characterized predecessor, Ticlopidine-d4 helps accelerate the identification and development of next-generation thienopyridine therapeutics.

Q & A

Basic: What validated analytical methods are recommended for determining the purity of Ticlopidine-d4 (hydrochloride) in research settings?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm for quantification. Calibrate with certified reference materials (CRMs) to ensure accuracy .

- Residual Solvent Analysis: Employ gas chromatography (GC) with headspace sampling to detect solvents like methanol or dichloromethane, adhering to ICH Q3C guidelines.

- Validation Parameters: Include specificity, linearity (R² > 0.995), precision (RSD < 2%), and recovery (98–102%) as per pharmacopeial standards .

Basic: How is water content quantified in Ticlopidine-d4 (hydrochloride), and what thresholds are considered acceptable?

Methodological Answer:

- Karl Fischer Titration: Use coulometric titration for trace water detection (limit: 0.1–6.0% w/w). Ensure anhydrous methanol as the solvent and validate the system with sodium tartrate dihydrate .

- Acceptance Criteria: For hydrochloride salts, water content ≤6.0% is typical to prevent hydrolysis. Store samples in airtight containers with desiccants (e.g., silica gel) .

Advanced: How can researchers design a stability study to evaluate Ticlopidine-d4 (hydrochloride) under varying pH and temperature conditions?

Methodological Answer:

- Split-Plot Experimental Design: Assign pH levels (e.g., 1.2, 4.5, 7.4) as main plots and temperatures (25°C, 40°C) as subplots. Use four replicates per condition to assess degradation kinetics .

- Analytical Endpoints: Monitor degradation products via LC-MS/MS and quantify intact compound loss over time. Apply Arrhenius equation to predict shelf life under accelerated conditions .

- Statistical Analysis: Use ANOVA to identify significant interactions between pH and temperature (p < 0.05). Report confidence intervals for degradation rates .

Advanced: How should contradictory data on Ticlopidine-d4 (hydrochloride)’s metabolic pathways be resolved?

Methodological Answer:

- Hypothesis-Driven Replication: Replicate conflicting studies using identical LC-MS/MS parameters (e.g., ionization mode, collision energy). Cross-validate with synthetic metabolite standards (e.g., hydroxylated or glucuronidated derivatives) .

- Theoretical Frameworks: Link findings to cytochrome P450 (CYP2C19) polymorphism models to explain inter-study variability in metabolite profiles .

- Meta-Analysis: Pool data from multiple studies, applying random-effects models to account for heterogeneity. Report effect sizes with 95% CIs .

Advanced: What strategies are effective for identifying trace impurities in Ticlopidine-d4 (hydrochloride) batches?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (1.2 million lux-hours), and oxidative stress (3% H₂O₂). Analyze degradation products via HRMS and NMR for structural elucidation .

- Limit Tests: Use threshold-adjusted HPLC methods (e.g., 0.1% relative to the API) for impurities like des-chloro derivatives. Validate against EP/USP monographs .

- Data Interpretation: Apply mass defect filtering and isotopic pattern matching (for deuterated analogs) to distinguish true impurities from artifacts .

Basic: What storage conditions are optimal for maintaining Ticlopidine-d4 (hydrochloride) stability in long-term studies?

Methodological Answer:

- Container Specifications: Use amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress. Store at –20°C for multi-year stability .

- Monitoring Protocol: Conduct quarterly assays for potency (HPLC) and water content (Karl Fischer). Record deviations in temperature/humidity logs .

Advanced: How can pharmacodynamic studies of Ticlopidine-d4 (hydrochloride) be optimized to account for deuterium isotope effects?

Methodological Answer:

- Comparative Kinetic Studies: Co-administer Ticlopidine-d4 and non-deuterated analogs in vitro (e.g., platelet aggregation assays). Measure IC₅₀ shifts using nonlinear regression analysis .

- Isotope Effect Modeling: Apply computational tools (e.g., density functional theory) to predict deuteration impact on metabolic clearance and binding affinity .

- Ethical Frameworks: Align animal/human trials with FINER criteria (Feasible, Novel, Ethical, Relevant) to justify deuterated analog use .

Advanced: What methodological improvements can enhance the reproducibility of Ticlopidine-d4 (hydrochloride) synthesis protocols?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time FTIR monitoring during deuteration steps to track reaction completion and minimize byproducts .

- Design of Experiments (DoE): Optimize parameters (e.g., catalyst concentration, reaction time) via response surface methodology. Validate robustness using 3σ control limits .

- Open-Science Practices: Publish detailed synthetic procedures, raw spectral data, and failure analyses in supplemental materials to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.